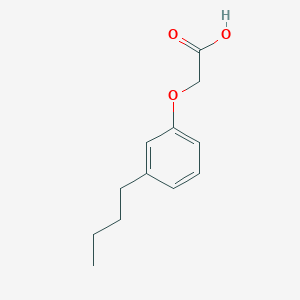
(3-Butylphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Butylphenoxy)acetic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a butyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butylphenoxy)acetic acid typically involves the reaction of 3-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-butylphenol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
(3-Butylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted phenoxyacetic acids with various functional groups on the phenyl ring.
科学研究应用
(3-Butylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
作用机制
The mechanism of action of (3-Butylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, as a plant growth regulator, it may influence the expression of genes involved in growth and development.
相似化合物的比较
Similar Compounds
Phenoxyacetic acid: The parent compound, lacking the butyl substitution.
(3-tert-Butylphenoxy)acetic acid: Similar structure with a tert-butyl group instead of a butyl group.
(4-Butylphenoxy)acetic acid: Similar structure with the butyl group at the fourth position.
Uniqueness
(3-Butylphenoxy)acetic acid is unique due to the specific position of the butyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions with molecular targets compared to its analogs.
属性
CAS 编号 |
1878-53-1 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-(3-butylphenoxy)acetic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-5-10-6-4-7-11(8-10)15-9-12(13)14/h4,6-8H,2-3,5,9H2,1H3,(H,13,14) |
InChI 键 |
OBZICKNCNDJTLR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=CC=C1)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



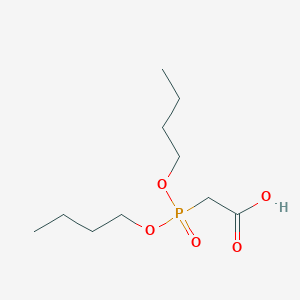
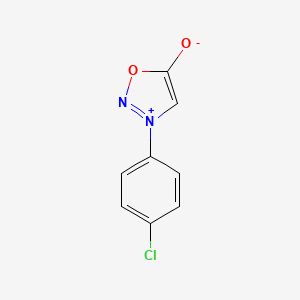
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
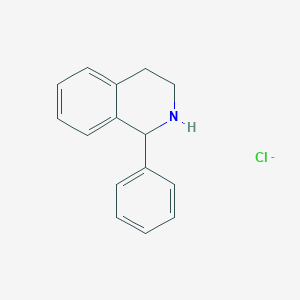
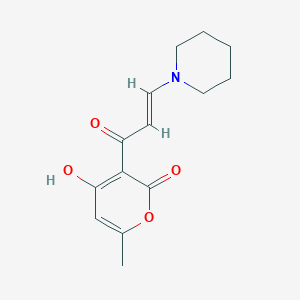
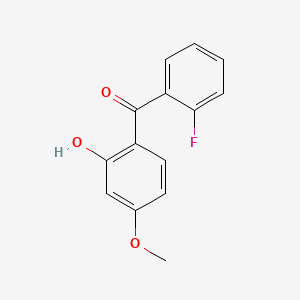
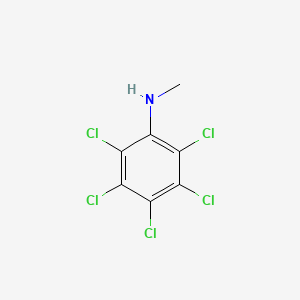
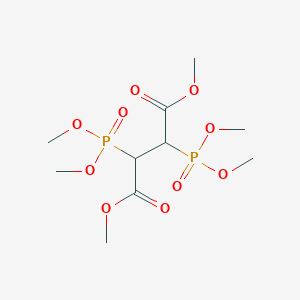
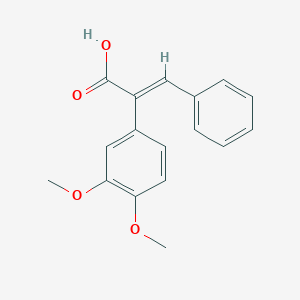
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
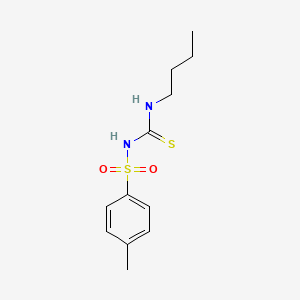

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
